molecular formula C6H4IN3 B2650888 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 916756-21-3

3-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B2650888
CAS No.: 916756-21-3
M. Wt: 245.023
InChI Key: HIYOPCTYIZFFFU-UHFFFAOYSA-N
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Description

The compound “3-Iodo-[1,2,3]triazolo[1,5-a]pyridine” is a type of nitrogen-containing heterocyclic compound . It belongs to the class of triazolopyridines, which are frequently used structures in drug research . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[1,5-a]pyridines involves various methodologies. One approach involves the use of these compounds as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . Both noncatalytic transformations and cascade reactions involving metal carbenes have been intensively studied in recent years .


Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways. They can give 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . They can also be used as precursors of diazo compounds and corresponding metal carbenoids .

Scientific Research Applications

Synthesis and Derivatization

  • Deprotonative Magnesation and Cadmation

    Research has shown that [1,2,3]Triazolo[1,5-a]pyridines can be regioselectively metalated to form lithium arylmagnesates and lithium arylcadmates, which can then react with iodine or undergo palladium-catalyzed cross-coupling reactions. This indicates the potential for creating a variety of derivatives from 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine for diverse applications (Bentabed-Ababsa et al., 2009).

  • Functional Polynitrogenated Ligands

    The combination of amines with 3-(2-Pyridyl)-[1,2,3]Triazolo[1,5-a]pyridine leads to the creation of new functional polynitrogenated ligands. These compounds have shown promise in coordinating properties, indicating their potential in various chemical synthesis and catalysis applications (Chiassai et al., 2019).

Chemical Properties and Reactions

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

    An innovative method for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines has been developed, featuring metal-free oxidative N-N bond formation. This approach provides an efficient and rapid method for constructing this important chemical skeleton (Zheng et al., 2014).

  • Direct Arylation Reactions

    [1,2,3]Triazolo[1,5-a]pyridine has been used in direct arylation reactions with aryl halides. This process yields arylated triazolopyridines, expanding the scope of potential derivatives and applications for these compounds in various chemical syntheses (Abarca et al., 2012).

Crystal Structure and Interactions

  • Hydrogen and Halogen Bonds in Crystal Structures

    Studies have examined the crystal structures of halogenated 1,2,4-triazolo[1,5-a]pyridine derivatives, revealing how different halogens influence the formation of hydrogen and halogen bonds. This research provides insights into the structural chemistry and potential applications of these compounds in materials science (Changfu et al., 2018).

  • Polynitrogenated Helicating Ligands

    Novel polynitrogenated ligands derived from [1,2,3]triazolo[1,5-a]pyridines have been synthesized, indicating their potential use as helicating compounds or in luminescent sensors. This highlights the role of these compounds in advanced material and sensor development (Abarca et al., 2004).

Properties

IUPAC Name

3-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYOPCTYIZFFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916756-21-3
Record name 3-iodo-[1,2,3]triazolo[1,5-a]pyridine
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